molecular formula C16H7N3O6 B5596926 4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

Cat. No. B5596926
M. Wt: 337.24 g/mol
InChI Key: ATIWCAHFERTOSJ-UHFFFAOYSA-N
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Description

Nitrones and their derivatives, including nitro-substituted isoindoles, are compounds of interest due to their unique chemical properties and reactivity patterns. These compounds are utilized in various chemical reactions, such as [3+2] cycloadditions, and have been studied for their potential in synthesizing heterocyclic compounds and conducting magnetic and electronic studies.

Synthesis Analysis

Nitrones are synthesized through various chemical reactions. One approach involves the synthesis of isoindole-based nitrones, such as the 1,1,3-trimethylisoindole N-oxide (TMINO), which exhibits enhanced stability and narrow EPR line-widths for detecting radical components in reaction mixtures (Bottle & Micallef, 2003). Additionally, tandem cycloaddition processes have been developed to construct highly functionalized compounds, demonstrating the versatility of nitrones in synthesis (Denmark & Dixon, 1998).

Molecular Structure Analysis

The molecular structure of nitrones and related compounds can be elucidated through various spectroscopic and crystallographic techniques. The structure of nitronyl nitroxides, for instance, has been determined, revealing insights into their magnetic behavior and intermolecular interactions (Caneschi et al., 1995).

Chemical Reactions and Properties

Nitrones undergo a range of chemical reactions, including [3+2] cycloadditions, which are key for synthesizing various heterocyclic compounds. These reactions are central to creating diverse arrays of heterocyclic compounds and demonstrate the broad utility of nitrones beyond traditional cycloaddition reactions (Anderson, 2016).

Physical Properties Analysis

The physical properties of nitrones and nitro-substituted isoindoles, such as stability and magnetic behavior, are crucial for their application in material science and organic synthesis. For example, certain nitronyl nitroxides exhibit ferromagnetic intermolecular coupling, a property that can be analyzed through magnetic measurements and single crystal EPR spectra (Caneschi et al., 1995).

Chemical Properties Analysis

The chemical reactivity of nitrones, including their cycloaddition reactions and interactions with various radicals, defines their utility in organic synthesis and the construction of complex molecular architectures. The enhanced stability and reactivity of certain nitrones make them suitable for trapping radicals in EPR studies, offering insights into the reaction dynamics and mechanisms (Bottle & Micallef, 2003).

Scientific Research Applications

Spin Trapping and Radical Detection

A novel isoindole-based nitrone, 1,1,3-trimethylisoindole N-oxide (TMINO), has been synthesized and characterized for its enhanced stability and narrow EPR line-widths, facilitating the detection of various radicals. This development underscores the potential of isoindole derivatives in EPR spin trapping, particularly in studying carbon- and oxygen-centered radicals (Bottle & Micallef, 2003).

Heterocyclic Compound Synthesis

Nitrones, including isoindole-based ones, are highlighted for their versatile reactivity, leading to a wide array of heterocyclic compounds beyond traditional isoxazolidines. Their applications span from [3+2]-cycloadditions with various partners to cascade reactions forming complex heterocycles, illustrating their broad utility in synthetic organic chemistry (Anderson, 2016).

Magnetic Properties in Material Science

Isoindole derivatives are integral to the development of heterospin complexes with lanthanides, exhibiting diverse magnetic behaviors. These materials, such as those combining lanthanides with organic biradicals, offer insights into antiferromagnetic and ferromagnetic interactions, potentially useful in quantum computing and memory devices (Zhou et al., 2015).

Photoswitchable Magnetic Materials

The integration of isoindole nitroxides into diarylethenes has demonstrated the ability to photochemically control intramolecular magnetic interactions. This research paves the way for developing photoswitchable magnetic materials, crucial for optical data storage and molecular electronics (Matsuda & Irie, 2000).

Synthesis of Spin Traps for Radical Detection

Isoindole nitrones, due to their specific structural properties, can be tailored to selectively trap radicals, like hydroxyl radicals, indicating their importance in studying oxidative stress and other radical-involved processes at the molecular level (Rosen & Turner, 1988).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O6/c20-13-8-4-1-2-5-9(8)14(21)17(13)18-15(22)10-6-3-7-11(19(24)25)12(10)16(18)23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIWCAHFERTOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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